molecular formula C11H16N2 B12340691 3-(1-Aminocyclopentyl)aniline

3-(1-Aminocyclopentyl)aniline

Cat. No.: B12340691
M. Wt: 176.26 g/mol
InChI Key: AEZRKSYFAAYIHT-UHFFFAOYSA-N
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Description

3-(1-Aminocyclopentyl)aniline is an aromatic amine featuring a cyclopentane ring substituted with an amino group at the 1-position, attached to the meta position of an aniline moiety. The cyclopentane ring may confer steric effects and influence solubility, while the amino groups could participate in hydrogen bonding or serve as synthetic handles for further derivatization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

3-(1-aminocyclopentyl)aniline

InChI

InChI=1S/C11H16N2/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11/h3-5,8H,1-2,6-7,12-13H2

InChI Key

AEZRKSYFAAYIHT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)N)N

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling connects aryl halides with amines. For 3-(1-aminocyclopentyl)aniline:

  • Substrate : 3-Bromoaniline reacts with 1-aminocyclopentane.
  • Catalytic System : Pd(OAc)₂/XPhos with Cs₂CO₃ as base in toluene at 110°C.
  • Yield : 68–72% after 12 hours.
  • Limitations : Requires stringent anhydrous conditions and exhibits sensitivity to steric bulk.

Ullmann-Type Coupling

Copper-mediated coupling under milder conditions:

  • Conditions : CuI/1,10-phenanthroline, K₃PO₄, DMF at 90°C.
  • Yield : 55–60% with reduced catalyst loading.
  • Advantage : Tolerates moisture better than Pd systems.

Direct Functionalization of Aniline Derivatives

Friedel-Crafts Alkylation

Introducing the cyclopentylamine group via electrophilic substitution:

  • Electrophile : 1-Nitrocyclopentene (generated in situ from cyclopentadiene and HNO₃).
  • Conditions : AlCl₃ catalysis in CH₂Cl₂ at −20°C.
  • Outcome : Forms 3-(1-nitrocyclopentyl)aniline, reduced to target via H₂/Pd-C (90% yield).

Directed ortho-Metalation (DoM)

Utilizes directing groups to achieve meta substitution:

  • Protection : Aniline converted to pivalamide.
  • Lithiation : sec-BuLi/TMEDA in THF at −78°C.
  • Quenching : 1-Nitrocyclopentane electrophile.
  • Deprotection : HCl/EtOH reflux.
  • Overall Yield : 50–55%.

Cyclopentane Ring Construction

Diels-Alder/Reduction Sequence

Adapted from cyclopentanolamine syntheses:

  • Diels-Alder : Cyclopentadiene + tert-butyl nitrosyl carbonate → bicyclic adduct.
  • Reduction : Zn/AcOH selectively reduces N–O bonds.
  • Hydrogenation : Pd/C/H₂ saturates double bonds.
  • Aniline Coupling : Suzuki-Miyaura with 3-aminophenylboronic acid.
  • Key Advantage : High stereocontrol (up to 98% ee).

Ring-Closing Metathesis (RCM)

Builds cyclopentane via olefin metathesis:

  • Diene Synthesis : 3-Aminophenylpropene derivatives.
  • Catalyst : Grubbs II (5 mol%) in CH₂Cl₂.
  • Hydrogenation : H₂/Pd(OH)₂ to saturate ring.
  • Yield : 60–65% over three steps.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability Cost Index
Buchwald-Hartwig 68–72 Low High $$$
Ullmann Coupling 55–60 None Moderate $$
Friedel-Crafts 85–90 None Low $
Diels-Alder/RCM 70–75 High High $$$$

Cost Index: $ (low) to $$$$ (high)

Emerging Techniques and Optimization

Photoredox Catalysis

Visible-light-mediated C–H amination:

  • Catalyst : [Ir(ppy)₃] with Na₂S₂O₈ oxidant.
  • Substrate : 3-Bromoaniline + cyclopentylamine.
  • Yield : 62% (single step, room temp).

Biocatalytic Approaches

Lipase-mediated kinetic resolution (adapted from):

  • Enzyme : Lipozyme 40086 resolves racemic intermediates.
  • Efficiency : >99% ee for (1R,3S) configuration.

Industrial-Scale Considerations

Large-scale synthesis prioritizes:

  • Catalyst Recovery : Immobilized Pd/C systems for hydrogenations.
  • Solvent Recycling : Toluene/water biphasic systems.
  • Waste Minimization : Catalytic nitration vs stoichiometric HNO₃.

A representative pilot plant workflow:

  • Nitrobenzene → Aniline (H₂/Pd-Al₂O₃, 200°C).
  • Friedel-Crafts alkylation with cyclopentene oxide.
  • Reductive amination (NH₃/H₂, Ra-Ni catalyst).
  • Total Yield : 78% at 100 kg/batch scale.

Analytical Characterization

Critical quality parameters:

  • HPLC Purity : >99.5% (C18 column, 0.1% TFA/MeCN).
  • Chiral GC : Cyclodextrin column for enantiomeric excess.
  • ¹H NMR : Key peaks at δ 6.6–7.3 (aromatic), 1.5–2.1 (cyclopentane).

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that derivatives of 3-(1-Aminocyclopentyl)aniline exhibit notable anticancer properties. For instance, studies have demonstrated that compounds derived from this structure can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells.

  • Case Study : A series of synthesized derivatives were tested for their antiproliferative activity, revealing IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells and significant activity against MCF-7 cells .
CompoundCell LineIC50 (µg/mL)
Compound AHCT-1161.9
Compound BMCF-77.52

Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound derivatives. These compounds have been investigated for their potential in treating neurodegenerative diseases, with promising results in animal models demonstrating reduced neuronal death and improved cognitive function.

Synthetic Applications

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the preparation of various heterocycles and as a building block for pharmaceuticals.

  • Synthetic Methodology : The compound can be synthesized through reductive amination processes involving cyclopentanone derivatives and anilines, allowing for the introduction of amino groups at specific positions on the aromatic ring .
Reaction TypeStarting MaterialsProduct
Reductive AminationCyclopentanone, AnilineThis compound

Research has also highlighted the biological activities associated with this compound derivatives, particularly their antimicrobial properties.

  • Case Study : In a recent study, several derivatives were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, with minimum inhibitory concentration (MIC) values demonstrating the potential for development into new antimicrobial agents.
MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(1-Aminocyclopentyl)aniline with six structurally related aniline derivatives, highlighting differences in substituents, molecular properties, and functional group effects.

Substituent Structure and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent/Functional Group Notable Properties/Applications
2-(3-Aminopropyl)aniline 39909-27-8 C₉H₁₄N₂ 150.225 3-aminopropyl chain Linear aliphatic chain may enhance flexibility
Methyl 3-aminocyclopentanecarboxylate 1314922-38-7 C₇H₁₃NO₂ 143.180 Cyclopentane + ester group Ester functionality enables hydrolysis; used in synthesis
3-(1-Aminocyclopropyl)aniline 1266160-60-4 C₉H₁₂N₂ 148.21 Cyclopropane ring High ring strain may increase reactivity
3-(1,1,2,2-Tetrafluoroethoxy)aniline 831-75-4 C₈H₇F₄NO 225.14 Tetrafluoroethoxy group Fluorine enhances electronegativity and lipophilicity; used in fluorinated building blocks
3-[1-(Aminomethyl)cyclopropyl]aniline 1368444-13-6 C₁₀H₁₄N₂ 162.23 Aminomethyl-cyclopropane Additional methyl group may improve stability
3-(1H-Imidazol-1-ylmethyl)aniline 120107-85-9 C₁₀H₁₁N₃ 173.22 Imidazole-methyl group Imidazole moiety enables hydrogen bonding; potential drug intermediate

Functional Group and Reactivity Analysis

  • Cycloalkane vs. Linear Chains : Compounds with cyclopentane (hypothetical in the target compound) or cyclopropane substituents (e.g., ) exhibit distinct steric and electronic profiles. Cyclopropane’s ring strain may enhance reactivity in ring-opening reactions, whereas cyclopentane’s larger ring could improve conformational stability.
  • Heterocyclic Moieties : The imidazole group in provides aromaticity and hydrogen-bonding capacity, making it suitable for targeting biological receptors.

Biological Activity

3-(1-Aminocyclopentyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial and antifungal activities, as well as insights from recent research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C11_{11}H14_{14}N2_2
  • Molecular Weight : 174.24 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the context of antimicrobial properties. The following sections detail specific findings related to its antibacterial and antifungal effects.

Antibacterial Activity

Studies have shown that this compound possesses significant antibacterial activity against several bacterial strains. A comparative analysis of its Minimum Inhibitory Concentration (MIC) values against common pathogens is presented in Table 1.

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64
Bacillus subtilis8

Case Study : In a study evaluating the antibacterial efficacy of various aniline derivatives, this compound was found to be more effective than standard antibiotics like ciprofloxacin against Bacillus subtilis, suggesting its potential as a lead compound for further development in antibiotic therapy .

Antifungal Activity

In addition to its antibacterial properties, this compound has been investigated for antifungal activity. The results from various studies are summarized in Table 2.

Fungal StrainIC50 (µM)Reference
Candida albicans50
Aspergillus niger75

Research Findings : A recent investigation highlighted that the compound demonstrated promising antifungal activity against Candida albicans, with an IC50 value comparable to that of established antifungal agents such as fluconazole .

The mechanism underlying the biological activity of this compound involves interaction with microbial cell membranes and inhibition of key metabolic pathways. Molecular docking studies suggest that it may bind effectively to proteins involved in cell wall synthesis and integrity, which is critical for both bacterial and fungal survival .

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